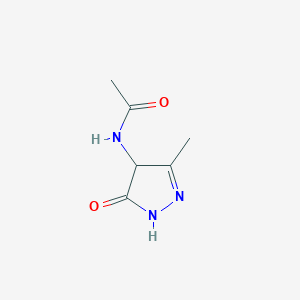
5-Hydrazono-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydrazono-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the triazole family. This compound is known for its diverse chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a hydrazono group and a triazole ring, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazono-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with 1,4-dimethyl-1,2,4-triazole-3-thione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydrazono-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazono group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
5-Hydrazono-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 5-Hydrazono-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar chemical properties.
1,3,4-Oxadiazole: Another heterocyclic compound with a similar structure but different reactivity.
1,2,3-Triazole: A triazole isomer with distinct chemical behavior.
Uniqueness
5-Hydrazono-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-3-amine is unique due to its hydrazono group, which imparts specific reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C4H10N6 |
|---|---|
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
(5Z)-5-hydrazinylidene-1,4-dimethyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C4H10N6/c1-9-3(5)8-10(2)4(9)7-6/h6H2,1-2H3,(H2,5,8)/b7-4- |
Clave InChI |
JPAXOZBDUUXZAK-DAXSKMNVSA-N |
SMILES isomérico |
CN\1C(=NN(/C1=N\N)C)N |
SMILES canónico |
CN1C(=NN(C1=NN)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


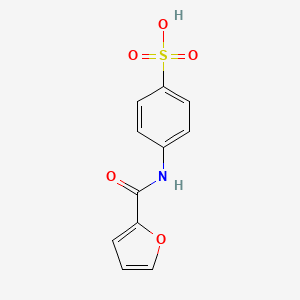
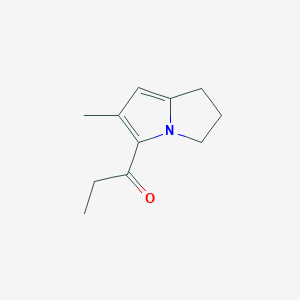

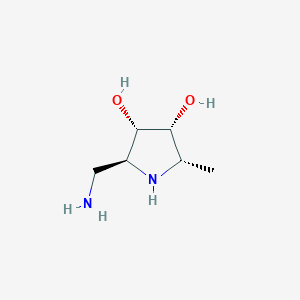

![1-(5-Sulfamoylbenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12874801.png)
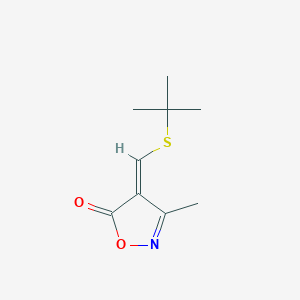

![Ethyl 4-hydroxy-3-methylbenzo[d]isoxazole-6-carboxylate](/img/structure/B12874819.png)
![(3AR,6aR)-2-(o-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12874826.png)
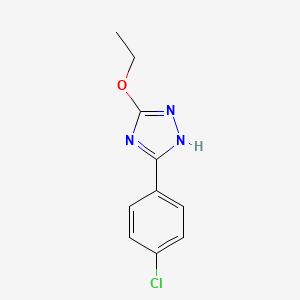
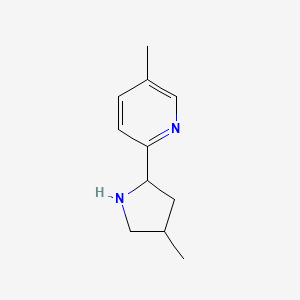
![2-methyl-3H-imidazo[4,5-e]benzotriazole](/img/structure/B12874844.png)
